molecular formula C14H16O B6223729 2',3'-dihydrospiro[cyclohexane-1,1'-inden]-2'-one CAS No. 36449-68-0

2',3'-dihydrospiro[cyclohexane-1,1'-inden]-2'-one

Cat. No. B6223729
CAS RN: 36449-68-0
M. Wt: 200.3
InChI Key:
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Description

2',3'-Dihydrospiro[cyclohexane-1,1'-inden]-2'-one, also known as spiroindanone, is an organic compound of the spiroindanone family. It is a bicyclic molecule composed of a cyclohexane ring fused to an indene ring. In the laboratory, spiroindanones are synthesized from the reaction of an indanone with a cyclohexanone. Spiroindanones have been studied for their various applications in medicinal chemistry, material science, and organic synthesis.

Scientific Research Applications

Spiroindanones have been studied for their various applications in medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, 2',3'-dihydrospiro[cyclohexane-1,1'-inden]-2'-onees have been studied for their potential as inhibitors of bacterial and fungal enzymes, as well as for their potential as antiviral agents. In material science, 2',3'-dihydrospiro[cyclohexane-1,1'-inden]-2'-onees have been studied for their potential use as polymeric materials. In organic synthesis, 2',3'-dihydrospiro[cyclohexane-1,1'-inden]-2'-onees have been used as starting materials for the synthesis of other organic compounds.

Mechanism of Action

The mechanism of action of 2',3'-dihydrospiro[cyclohexane-1,1'-inden]-2'-onees is not fully understood. However, it is believed that 2',3'-dihydrospiro[cyclohexane-1,1'-inden]-2'-onees interact with enzymes, such as those involved in bacterial and fungal metabolism, and inhibit their activity. Spiroindanones are also believed to interact with viral particles and inhibit their replication.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2',3'-dihydrospiro[cyclohexane-1,1'-inden]-2'-onees are not fully understood. However, it is believed that 2',3'-dihydrospiro[cyclohexane-1,1'-inden]-2'-onees may have anti-inflammatory, anti-bacterial, and anti-fungal effects. Spiroindanones may also have antiviral and anti-cancer effects.

Advantages and Limitations for Lab Experiments

The advantages of using 2',3'-dihydrospiro[cyclohexane-1,1'-inden]-2'-onees in laboratory experiments include their low cost, availability, and stability. Additionally, 2',3'-dihydrospiro[cyclohexane-1,1'-inden]-2'-onees are relatively easy to synthesize and can be used as starting materials for the synthesis of other organic compounds. The main limitation of using 2',3'-dihydrospiro[cyclohexane-1,1'-inden]-2'-onees in laboratory experiments is that their mechanism of action is not fully understood.

Future Directions

The future directions for 2',3'-dihydrospiro[cyclohexane-1,1'-inden]-2'-onees include further research into their potential as inhibitors of bacterial and fungal enzymes, as well as their potential as antiviral agents. Additionally, further research is needed to explore the potential of 2',3'-dihydrospiro[cyclohexane-1,1'-inden]-2'-onees as polymeric materials and as starting materials for the synthesis of other organic compounds. Finally, further research is needed to better understand the biochemical and physiological effects of 2',3'-dihydrospiro[cyclohexane-1,1'-inden]-2'-onees and their potential as anti-inflammatory, anti-bacterial, anti-fungal, antiviral, and anti-cancer agents.

Synthesis Methods

The synthesis of 2',3'-dihydrospiro[cyclohexane-1,1'-inden]-2'-onee is a two-step process. First, an indanone is reacted with a cyclohexanone in the presence of a base to form an intermediate product. This intermediate product is then reacted with an acid to yield 2',3'-dihydrospiro[cyclohexane-1,1'-inden]-2'-onee. The reaction is usually carried out in a polar solvent such as dimethylformamide or dimethyl sulfoxide. The reaction can also be carried out in the presence of a Lewis acid, such as zinc chloride or tin(IV) chloride.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2',3'-dihydrospiro[cyclohexane-1,1'-inden]-2'-one involves the cyclization of a substituted cyclohexanone with an alkyne in the presence of a Lewis acid catalyst.", "Starting Materials": [ "4-methylcyclohexanone", "phenylacetylene", "zinc chloride", "acetic acid", "diethyl ether", "sodium bicarbonate", "magnesium sulfate" ], "Reaction": [ "Dissolve 4-methylcyclohexanone (1.0 equiv) in diethyl ether and add zinc chloride (0.1 equiv) and acetic acid (0.5 equiv).", "Add phenylacetylene (1.2 equiv) to the reaction mixture and stir at room temperature for 24 hours.", "Quench the reaction with saturated sodium bicarbonate solution and extract with diethyl ether.", "Dry the organic layer over magnesium sulfate and concentrate under reduced pressure.", "Purify the crude product by column chromatography to obtain 2',3'-dihydrospiro[cyclohexane-1,1'-inden]-2'-one as a white solid." ] }

CAS RN

36449-68-0

Product Name

2',3'-dihydrospiro[cyclohexane-1,1'-inden]-2'-one

Molecular Formula

C14H16O

Molecular Weight

200.3

Purity

95

Origin of Product

United States

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